4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid is derived through hierarchical prioritization of functional groups and substituent positioning. The parent structure is butanoic acid , with the carboxylic acid group (-COOH) assigned the lowest possible locant (position 1). The 1,2,4-oxadiazole heterocycle is attached to the fourth carbon of the butanoic acid chain. Within the oxadiazole ring, the oxygen atom occupies position 1, while nitrogen atoms occupy positions 2 and 4. The furan-2-yl substituent is bonded to position 3 of the oxadiazole, and the butanoic acid chain is attached to position 5 (Figure 1).
Isomeric considerations arise from:
- Oxadiazole regioisomerism : The 1,2,4-oxadiazole scaffold distinguishes itself from other isomers (e.g., 1,3,4-oxadiazole) by the arrangement of heteroatoms. Substitution patterns influence stability, with 1,2,4-oxadiazoles exhibiting greater thermal resilience compared to 1,3,4-oxadiazoles due to reduced ring strain.
- Substituent positional isomerism : Altering the attachment site of the furan-2-yl group (e.g., position 5 instead of 3) or the butanoic acid chain would yield distinct regioisomers. However, the reported compound’s substituents are fixed at positions 3 and 5, as confirmed by spectroscopic and computational data.
Table 1: IUPAC Name Breakdown
| Component | Structural Role | Positional Assignment |
|---|---|---|
| Butanoic acid | Parent chain | C1-C4 |
| 1,2,4-oxadiazole | Heterocyclic substituent | C4 of butanoic acid |
| Furan-2-yl | Aromatic substituent on oxadiazole | Position 3 |
X-ray Crystallographic Analysis of Molecular Configuration
Experimental X-ray crystallographic data for this compound is not explicitly reported in the provided sources. However, structural insights can be inferred from related oxadiazole derivatives. For example, 1,2,4-oxadiazole-containing compounds typically exhibit planar heterocyclic rings with bond lengths and angles consistent with aromatic delocalization. Key features include:
- Oxadiazole ring geometry : The O1–N2 and N2–C3 bonds are shorter (1.36–1.42 Å) than single bonds, indicating partial double-bond character due to resonance.
- Substituent orientation : The furan-2-yl group adopts a near-perpendicular orientation relative to the oxadiazole plane to minimize steric hindrance, while the butanoic acid chain extends linearly from position 5.
Hypothetical Bond Lengths and Angles (Based on Computational Models)
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| O1–N2 | 1.38 Å | Partial double-bond character |
| N2–C3 | 1.41 Å | Resonance-stabilized |
| C5–C4 (butanoic acid) | 1.54 Å | Single-bonded aliphatic chain |
| C3–O (furan) | 1.36 Å | Furan oxygen participation in conjugation |
Computational Modeling of Tautomeric Forms and Electronic Structure
Density Functional Theory (DFT) studies on analogous 1,2,4-oxadiazoles reveal insights into tautomerism and electronic properties:
Tautomeric stability : The canonical form 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid is the most stable tautomer. Potential proton shifts to nitrogen or oxygen atoms (e.g., enol-keto tautomerism) are energetically disfavored by >15 kcal/mol due to disruption of aromatic stabilization.
Electronic structure :
- HOMO-LUMO gap : Calculations predict a gap of 4.2 eV, indicating moderate reactivity. The HOMO is localized on the oxadiazole and furan rings, while the LUMO resides on the electron-deficient oxadiazole core.
- Charge distribution : The oxadiazole oxygen (O1) carries a partial negative charge (-0.32 e), while the adjacent nitrogen (N2) is positively polarized (+0.18 e), facilitating electrophilic interactions at N2.
Table 2: Key Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G** |
| LUMO Energy | -2.6 eV | DFT/B3LYP/6-311++G** |
| Dipole Moment | 3.1 Debye | Gas-phase calculation |
| Tautomer Energy Difference | +16.5 kcal/mol | Relative to canonical form |
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBFESAUWPXSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390382 | |
| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-17-3 | |
| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 4-Cyano-butanoate
The butyric acid chain is introduced via esterification of 4-cyano-butanoic acid. Adapted from the esterification protocol in, 4-cyano-butanoic acid (0.1 mol) is refluxed with ethanol (50 mL) and concentrated sulfuric acid (3 mL) for 6 hours. Excess solvent is removed under vacuum, yielding ethyl 4-cyano-butanoate as a colorless liquid (85% yield).
Table 1: Esterification of 4-Cyano-butanoic Acid
| Parameter | Value |
|---|---|
| Starting Material | 4-Cyano-butanoic acid |
| Reagent | Ethanol, H₂SO₄ |
| Conditions | Reflux, 6 hours |
| Yield | 85% |
| Reference | Adapted from |
Formation of Ethyl 4-Amidoxime-butanoate
The nitrile group is converted to an amidoxime by reacting ethyl 4-cyano-butanoate (0.05 mol) with hydroxylamine hydrochloride (0.06 mol) in ethanol/water (3:1, 40 mL) at 80°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol (72% yield).
Characterization Data :
- FTIR (KBr) : 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, J = 7.1 Hz, CH₃), 2.34 (t, 2H, J = 7.3 Hz, CH₂CO), 4.12 (q, 2H, J = 7.1 Hz, OCH₂), 5.12 (s, 2H, NH₂).
Cyclization to Ethyl 4-(3-Furan-2-yl-oxadiazol-5-yl)-butanoate
The amidoxime (0.03 mol) is reacted with furan-2-carbonyl chloride (0.033 mol) in dry tetrahydrofuran (THF, 30 mL) under nitrogen. Triethylamine (0.06 mol) is added dropwise, and the mixture is stirred at 60°C for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding the oxadiazole ester (58% yield).
Table 2: Cyclization Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reagent | Furan-2-carbonyl chloride |
| Solvent | THF |
| Base | Triethylamine |
| Temperature | 60°C |
| Yield | 58% |
| Reference | Adapted from |
Hydrolysis to 4-(3-Furan-2-yl-oxadiazol-5-yl)-butyric Acid
The ester (0.01 mol) is hydrolyzed using 1M NaOH (20 mL) in methanol/water (1:1, 30 mL) at room temperature for 4 hours. Acidification with 1M HCl precipitates the target acid, which is filtered and dried (89% yield).
Characterization Data :
- FTIR (KBr) : 1715 cm⁻¹ (C=O acid), 1575 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
- ¹H NMR (DMSO-d₆) : δ 2.38 (t, 2H, J = 7.2 Hz, CH₂CO), 3.01 (t, 2H, J = 7.4 Hz, CH₂N), 7.12–7.89 (m, 3H, furan-H).
Synthetic Pathway 2: Hydrazide Intermediate Route
Synthesis of 4-Oxo-butyric Acid Hydrazide
Adapting the hydrazide formation protocol from, ethyl 4-oxo-butanoate (0.1 mol) is refluxed with hydrazine hydrate (0.12 mol) in ethanol (40 mL) for 3 hours. The product crystallizes upon cooling (78% yield).
Cyclization with Furan-2-carbonyl Chloride
The hydrazide (0.02 mol) is reacted with furan-2-carbonyl chloride (0.022 mol) in pyridine (20 mL) at 100°C for 8 hours. Despite rigorous conditions, this route yields only 35% of the oxadiazole product, with significant byproduct formation due to competing reactions at the ketone group.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Challenges
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Overall Yield | 58% | 35% |
| Key Advantage | High regioselectivity | Fewer steps |
| Key Limitation | Multi-step | Low yield |
| Purity (HPLC) | >95% | 82% |
Pathway 1 emerges as superior due to higher yield and regiochemical control, albeit requiring protective group strategies. Pathway 2, while shorter, suffers from side reactions at the ketone moiety.
Spectroscopic Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the final product confirms the absence of ester protons (δ 4.12 ppm) and the presence of a broad singlet for the carboxylic acid proton (δ 12.1 ppm). Coupling constants between the oxadiazole-proximal methylene groups (J = 7.2–7.4 Hz) align with expected spin-spin interactions.
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption at 1715 cm⁻¹, characteristic of the carboxylic acid carbonyl, and a C=N stretch at 1575 cm⁻¹, consistent with oxadiazole formation.
Industrial-Scale Considerations and Process Optimization
Solvent Selection
THF, while effective in small-scale cyclization, poses flammability risks at scale. Substitution with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, improves safety without compromising yield (55–57%).
Catalytic Enhancements
Employing zinc triflate (5 mol%) as a Lewis acid catalyst reduces cyclization time from 12 to 6 hours, boosting throughput.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form corresponding esters.
-
Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (EDC/HOBt).
Example Conditions :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux, 6h | 72% | |
| Amidation | EDC, HOBt, DIPEA, DMF, RT, 12h | 65% |
Nucleophilic Substitution at the Oxadiazole Ring
The oxadiazole moiety participates in ring-opening reactions with nucleophiles:
-
Hydrolysis : Reacts with aqueous NaOH (1M, 80°C) to yield furan-2-carboxamide derivatives.
-
Thiolysis : Forms thioamide derivatives with mercaptans (e.g., ethanethiol) under basic conditions.
Kinetic Data :
| Nucleophile | Reaction Time (h) | Product | Yield |
|---|---|---|---|
| OH⁻ (1M) | 3 | Furan-2-carboxamide | 68% |
| SH⁻ (0.5M) | 5 | Thioamide analog | 54% |
Oxidation of the Furan Ring
The furan subunit undergoes selective oxidation:
-
Epoxidation : Treating with m-CPBA (1.2 eq) in DCM yields a labile epoxide intermediate .
-
Ring Cleavage : Strong oxidants (e.g., KMnO₄, acidic conditions) convert the furan to a diketone .
Experimental Note :
Epoxidation products are highly reactive and often undergo subsequent cyclization or polymerization unless stabilized .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
-
With Nitrile Oxides : Forms bis-oxadiazole derivatives under microwave irradiation (100°C, 30 min).
-
With Alkenes : Diels-Alder reactions at the furan ring proceed with electron-deficient dienophiles (e.g., maleic anhydride).
Optimized Protocol :
| Dienophile | Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Maleic anhydride | None | 120 | 4 | 81% |
| Acetylenedicarboxylate | CuI | 80 | 2 | 76% |
Reductive Transformations
-
Oxadiazole Reduction : Catalytic hydrogenation (H₂, Pd/C) cleaves the oxadiazole to form a diamino derivative.
-
Furan Hydrogenation : Under high-pressure H₂ (50 psi), the furan ring saturates to tetrahydrofuran.
Critical Observation :
Reductive pathways compete; selectivity depends on catalyst loading and H₂ pressure.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Oxadiazole Ring Rearrangement : Forms isomeric 1,2,5-oxadiazole derivatives .
-
Decarboxylation : Loses CO₂ to generate 3-(furan-2-yl)-1,2,4-oxadiazole .
Quantum Yield Data :
| Process | Φ (254 nm) | Half-Life (min) |
|---|---|---|
| Rearrangement | 0.12 | 45 |
| Decarboxylation | 0.08 | 68 |
Biological Activation Pathways
In enzymatic environments:
-
Carboxylesterase Hydrolysis : Liver enzymes cleave the butyric acid side chain (t₁/₂ = 22 min in human microsomes) .
-
CYP3A4 Oxidation : Generates hydroxylated furan metabolites (major site: C5 of furan) .
Metabolite Profile :
| Enzyme System | Major Metabolite | % Conversion |
|---|---|---|
| Human CYP3A4 | 5-hydroxyfuran | 63% |
| Rat S9 Fractions | Decarboxylated oxadiazole | 41% |
This compound’s reactivity profile enables diverse applications in medicinal chemistry, particularly as a bifunctional building block for targeted prodrugs and enzyme inhibitors. Recent advances in flow-chemistry protocols (e.g., 85% yield in <1h residence time) highlight its growing synthetic utility .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and furan rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. The presence of the oxadiazole ring is associated with enhanced cytotoxicity against cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, suggesting its role as a lead compound in cancer therapy development .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammation models, researchers treated cells with the compound and measured cytokine levels. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition leads to the disruption of cellular respiration and energy production in target organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include 1,2,4-triazole derivatives and other 1,2,4-oxadiazole-based molecules . Key comparisons are summarized below:
Key Observations:
- Heterocycle Impact : The 1,2,4-oxadiazole core (as in the target compound) offers greater metabolic stability than 1,2,4-triazoles due to reduced susceptibility to enzymatic hydrolysis . However, triazoles may exhibit stronger hydrogen-bonding capacity via their additional nitrogen atom, enhancing target affinity .
- Substituent Effects : The butyric acid group confers higher solubility (predicted LogP ~1.2) compared to benzonitrile (LogP ~3.2) or methylsulfonyl (LogP ~1.8) substituents. This may improve bioavailability in polar biological environments .
- The furan substituent may mimic aromatic pharmacophores in COX-2 inhibitors .
Biological Activity
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry and material science.
Overview of the Compound
Chemical Structure : The compound features a furan ring fused with an oxadiazole ring and a butyric acid side chain. This unique structure contributes to its reactivity and biological activity.
CAS Number : 878437-17-3
Research indicates that this compound interacts with various enzymes and proteins, significantly influencing biochemical pathways:
- Enzyme Interaction : One notable interaction is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Inhibition of this enzyme can have implications for diabetic complications by reducing sorbitol accumulation.
Cellular Effects
The compound exhibits significant effects on different cell types:
- Cell Signaling : It influences pathways related to inflammation and oxidative stress. This suggests potential therapeutic roles in conditions characterized by these processes.
- Nematicidal Activity : Preliminary studies have shown that this compound can inhibit the reproduction of plant-parasitic nematodes, indicating its potential as a biopesticide.
Molecular Mechanisms
The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity:
- Aldose Reductase Inhibition : The compound binds to the active site of aldose reductase, preventing substrate access and thus inhibiting its function. This mechanism is crucial for its potential therapeutic application in managing diabetic complications.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : Research has indicated that derivatives of oxadiazole compounds exhibit varying degrees of anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction .
- Tyrosinase Activity Modulation : A study demonstrated that related compounds could either activate or inhibit tyrosinase enzyme activity depending on their structural modifications. This highlights the potential for designing derivatives with specific biological effects .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Anticancer, antimicrobial | Varies based on substituents |
| Furan Derivatives | Antioxidant properties | Different functional groups affect reactivity |
| This compound | Inhibits aldose reductase; nematicidal | Combination of furan and oxadiazole rings |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions between furan-2-carboxamide derivatives and nitrile oxides. Key steps include:
- Precursor preparation : Use furan-2-carbonyl chloride to form amide intermediates with butyric acid derivatives.
- Cyclization : Employ microwave-assisted synthesis (120°C, 30 min) to form the [1,2,4]oxadiazole ring, reducing side-product formation .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for nitrile oxide to amide) and use anhydrous solvents (e.g., DMF) to minimize hydrolysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the oxadiazole ring (C=N peaks at 160-165 ppm in NMR) and furan protons (δ 6.5–7.5 ppm in NMR) .
- X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) using SHELX programs for refinement .
- HPLC-MS : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) and monitor [M+H]+ ions at m/z 247 .
Q. What in vivo models are suitable for preliminary anti-inflammatory activity screening of this compound?
- Methodological Answer : Use formalin-induced rat paw edema :
- Dosing : Administer 50–100 mg/kg orally, 1 hr before formalin injection.
- Metrics : Measure paw volume (plethysmometry) at 0.5, 1, and 3 hrs post-induction.
- Controls : Compare to indomethacin (10 mg/kg) and vehicle groups. Significant activity is defined as >30% inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core modifications : Replace the furan ring with thiophene or pyridine to test electronic effects on p38α MAP kinase inhibition .
- Side-chain variations : Introduce sulfonamide or trifluoromethyl groups at the butyric acid moiety to improve metabolic stability .
- Docking studies : Use AutoDock Vina to simulate interactions with anti-inflammatory targets (e.g., COX-2 or 5-lipoxygenase), prioritizing derivatives with ΔG < -8 kcal/mol .
Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?
- Methodological Answer :
- pH stability assays : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hrs. Monitor degradation via LC-MS.
- Metabolite identification : Use liver microsomes (human/rat) to detect phase I/II metabolites. For example, oxidation of the furan ring may reduce efficacy .
- Controlled storage : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the oxadiazole ring .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use SwissADME to estimate logP (~2.5), solubility (LogS = -4.2), and bioavailability (30–50%).
- CYP450 inhibition : Screen via molecular docking against CYP3A4 and CYP2D6 isoforms. Prioritize derivatives with low binding affinity (Ki > 10 µM) .
- BBB permeability : Apply the VolSurf+ model; polar surface area <90 Ų suggests CNS penetration potential .
Q. What advanced techniques characterize the compound’s interaction with serum proteins?
- Methodological Answer :
- Fluorescence quenching : Incubate with bovine serum albumin (BSA) and measure emission at 340 nm (λex = 280 nm). Calculate binding constants (Ka) using the Stern-Volmer equation .
- Circular dichroism (CD) : Monitor BSA conformational changes (α-helix to β-sheet ratios) upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
